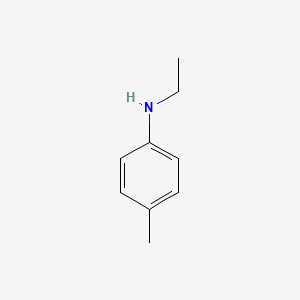

N-Ethyl-p-toluidine

Description

Contextualization of N-Ethyl-p-toluidine within Substituted Aniline (B41778) Chemistry

The physical and chemical properties of this compound are summarized in the interactive data table below.

| Property | Value |

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| CAS Number | 622-57-1 |

| Appearance | Colorless to pale yellow or dark colored liquid |

| Odor | Aromatic |

| Boiling Point | 217-222 °C |

| Melting Point | -6.87 °C (estimate) |

| Flash Point | 84.1-93 °C |

| Density | 0.938-1.0 g/cm³ |

| Water Solubility | Insoluble |

| Solubility in Organic Solvents | Soluble in alcohol, ether, N,N-Dimethylformamide, and methanol. Sparingly soluble in glacial acetic acid and very slightly soluble in chloroform (B151607). |

Sources: guidechem.comchemicalbook.comechemi.comchemeo.comsigmaaldrich.comvwr.com

Historical Trajectory of Academic Inquiry on this compound

The study of N-alkylated aromatic amines, including this compound, has a history that parallels the development of synthetic organic chemistry. Early investigations into the alkylation of aromatic amines were driven by the burgeoning dye industry in the late 19th and early 20th centuries. dss.go.th Methods for the synthesis of N-ethylated toluidines, such as the reaction of toluidine with ethyl alcohol at high temperatures over a catalyst or the use of ethylating agents like ethyl p-toluenesulfonate, were explored during this period. orgsyn.org These foundational studies established the groundwork for the more refined synthetic methodologies and broader applications seen today.

Contemporary Research Significance and Emerging Areas

In recent years, this compound has garnered significant attention as a versatile chemical intermediate. The global market for this compound was valued at USD 1.59 billion in 2023 and is projected to grow, indicating its increasing importance in various industrial sectors. countryroofing.net This growth is largely driven by its application in the synthesis of pharmaceuticals, agrochemicals, and high-performance dyes and pigments. countryroofing.netwiseguyreports.commarketreportanalytics.comindustrytoday.co.uk

Emerging research trends point towards the development of more sustainable and efficient "green" synthesis technologies for this compound and its derivatives to minimize environmental impact. countryroofing.net Furthermore, advancements in materials science and biotechnology are opening up new avenues for its use in high-performance materials and as a key building block in the synthesis of novel bioactive molecules. countryroofing.netwiseguyreports.com Research is also being conducted on its application in the production of specialty polymers and in the electronics industry for manufacturing printed circuit boards. countryroofing.net The continuous exploration of its chemical properties and reactivity ensures its continued relevance in both academic and industrial research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-10-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASABFUMCBTXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Record name | N-ETHYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3453 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060754 | |

| Record name | Benzenamine, N-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-ethyl-p-toluidine appears as a dark colored liquid with an aromatic odor. Insoluble in water and about the same density as water. Toxic by skin absorption and inhalation of vapors. Toxic fumes may evolve during combustion. | |

| Record name | N-ETHYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3453 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

622-57-1, 73268-91-4 | |

| Record name | N-ETHYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3453 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethyl-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedinitrile, 2-((4-(ethyl(phenylmethyl)amino)phenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073268914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-p-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-P-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W991US1LF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N Ethyl P Toluidine and Its Derivatives

Catalytic Approaches in N-Ethyl-p-toluidine Synthesis

Catalysis is central to the modern synthesis of N-alkylated amines, offering pathways that are more direct, atom-economical, and selective. acs.org The N-alkylation of p-toluidine (B81030) to form this compound is typically achieved by reacting p-toluidine with an ethylating agent, such as ethanol (B145695) or ethyl bromide, in the presence of a catalyst. The nature of the catalyst—whether homogeneous, heterogeneous, or metal-free—defines the reaction mechanism and conditions.

Homogeneous Catalysis for N-Alkylation Pathways

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a prominent method for the N-alkylation of amines. A widely adopted strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. rsc.orgmdpi.com This process involves the temporary transfer of hydrogen from an alcohol to the catalyst, which oxidizes the alcohol to an intermediate aldehyde or ketone. This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the hydrogen-loaded catalyst to yield the N-alkylated amine, with water as the only byproduct. rsc.orgrsc.org

Various transition metal complexes have proven effective for this transformation.

Manganese-based Catalysts : Earth-abundant and less toxic metals like manganese are gaining traction. Manganese(I) and Manganese(II) complexes, such as Mn(CO)₅Br and MnCl₂, have been used for the N-alkylation of anilines with alcohols. beilstein-journals.orgacs.org For instance, a phosphine-free manganese catalyst generated in situ has been successfully used for the N-alkylation of toluidine isomers with alcohols, achieving moderate to good yields. beilstein-journals.orgresearchgate.net

Ruthenium and Iridium-based Catalysts : Noble metals like ruthenium and iridium form highly active pincer and N-Heterocyclic Carbene (NHC) complexes for N-alkylation. acs.orgsci-hub.se These catalysts can operate under milder conditions and show high selectivity for mono-alkylation. acs.orgresearchgate.net For example, iridium complexes with NHC ligands have been used for N-alkylation in protic solvents like 2,2,2-trifluoroethanol (B45653) at temperatures as low as 40–60 °C. researchgate.net

Palladium-based Catalysts : Palladium(II) complexes have also been developed for the N-alkylation of a broad range of aromatic amines with alcohols, operating with low catalyst loading (0.1 mol%) via a metal-ligand cooperative hydrogen auto-transfer strategy. rsc.org

Table 1: Selected Homogeneous Catalysts for N-Alkylation of Toluidine and Related Amines

| Catalyst System | Amine | Alkylating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Mn(CO)₅Br / Ligand | m-toluidine (B57737) | Benzyl alcohol | t-BuOK, Toluene (B28343), 140 °C | Good to 95% | beilstein-journals.org |

| Ir-NHC Complex | p-toluidine | Benzyl alcohol | Protic solvent, 40-60 °C | High | researchgate.net |

| [Pd(L)Cl] | Aromatic amines | Benzyl alcohol | 0.1 mol% catalyst, 120 °C | High | rsc.org |

| RuCl₃·xH₂O | p-toluidine | Methanol | N/A | High | sci-hub.se |

This table is interactive. Click on the headers to sort the data.

Heterogeneous Catalysis for Amine Functionalization

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and simplification of product purification, aligning with sustainable manufacturing goals. whiterose.ac.uk These solid-phase catalysts are typically composed of a metal active site dispersed on a high-surface-area support.

Supported Palladium Catalysts : Palladium supported on various materials like alumina (B75360) (Al₂O₃), titania (TiO₂), and zeolites is widely studied for N-alkylation reactions. cardiff.ac.ukrsc.org For the N-alkylation of p-toluidine with phenol, palladium hydride (PdHₓ) catalysts supported on Al₂O₃ have shown high activity under mild conditions. rsc.org Bimetallic catalysts, such as Fe-Pd supported on nitrogen-doped carbon (Fe₁₀Pd₁/NC500), have demonstrated excellent yields for the reaction of toluidine isomers with alcohols at 120 °C. rsc.org

Zeolites : Acidic crystalline molecular sieves, such as H-Y zeolites, can catalyze the alkylation of aromatic amines. google.com Their defined pore structure and acidity can influence the selectivity of the reaction, although they often require higher temperatures. google.com

Titanium Hydroxide (B78521) : In-situ rehydrated titanium hydroxide has been reported as a highly efficient and selective non-noble metal heterogeneous catalyst for the N-alkylation of amines with various alcohols. acs.org

Table 2: Selected Heterogeneous Catalysts for N-Alkylation Reactions

| Catalyst | Support Material | Reactants | Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| Pd-Au | Al₂O₃ | Phenol, p-toluidine | 120 °C, with/without H₂ | Effective for N-alkylation | cardiff.ac.ukcardiff.ac.uk |

| PdHₓ | Al₂O₃ | Phenol, p-toluidine | Mild conditions | Stable and reusable catalyst | rsc.org |

| Fe₁₀Pd₁ | Nitrogen-doped Carbon | Toluidine, Alcohols | 120 °C, N₂ atmosphere | Excellent yields | rsc.org |

| H-Y Zeolite | N/A | Toluenediamine, Alkanol | High Temperature | Effective for ring and N-alkylation | google.com |

This table is interactive. Click on the headers to sort the data.

Metal-Free Catalysis in this compound Derivatization

The development of metal-free catalytic systems is a significant area of research, driven by the desire to avoid the cost, toxicity, and potential product contamination associated with metal catalysts. chemrxiv.orgrsc.org Organocatalysis for N-alkylation often utilizes the "borrowing hydrogen" principle, similar to transition metal catalysis. rsc.orgresearchgate.net

N-Heterocyclic Carbenes (NHCs) : NHCs have been shown to act as organocatalysts for the N-alkylation of amines with alcohols. rsc.org They can facilitate the hydrogen transfer process without a metal center, offering a sustainable alternative for synthesizing N-alkylated amines with high functional group tolerance under mild, metal-free conditions. rsc.org

Phosphonium-based Ionic Liquids (PILs) : Certain PILs, particularly tetraalkylphosphonium halides, have been found to be effective organocatalysts for the N-alkylation of primary aromatic amines with ethylene (B1197577) or propylene (B89431) carbonates. nih.gov These reactions can proceed under solventless conditions, with bromide-based PILs showing the highest efficiency. A proposed mechanism involves the Lewis acidity of the phosphonium (B103445) cation and the nucleophilicity of the halide anion. nih.gov

Amine-functionalized Materials : Materials like amine-functionalized graphitic carbon nitride (NH₂-GCN) and dendritic fibrous nanosilica (DFNS@NH₂) have been developed as metal-free heterogeneous base catalysts for various organic transformations, including condensation reactions that are steps in certain derivatization pathways. chemrxiv.orgrsc.orgrsc.orgacs.org

Composite Aminolysis Initiators in Derivative Synthesis

For the synthesis of specific derivatives, such as N,N-dihydroxyethyl-p-toluidine, specialized initiator systems have been developed. A patented method describes the use of a "composite aminolysis initiator" for the reaction between p-methylaniline and chloroethanol. google.com This composite initiator consists of a specific mixture of potassium iodide, lithium iodide, and zinc iodide. google.com The addition of this initiator is reported to significantly shorten the aminolysis reaction time from hours to 2-5 hours, thereby enhancing production efficiency. The process involves heating p-methylaniline, sodium hydroxide, and methanol, followed by the addition of the initiator and chloroethanol to yield the desired dihydroxyethyl derivative. google.com

Green Chemistry Principles in this compound Synthesis

The chemical industry is increasingly adopting green chemistry principles to create more sustainable manufacturing processes. countryroofing.netqyresearch.com For this compound synthesis, this involves a focus on safer solvents, reduced energy consumption, and waste minimization. wiseguyreports.com

Solvent Selection and Reaction Media Optimization for Sustainable Production

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are being replaced with greener alternatives.

Water : Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Microwave-assisted N-alkylation of p-toluidine has been successfully carried out in water without any catalyst, demonstrating a significant step towards a fully green synthesis. researchgate.net

Green Ether Solvents : Solvents like 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, and Cyclopentyl methyl ether (CPME) are considered greener alternatives to traditional ethers like THF or dioxane. sigmaaldrich.com They offer benefits such as higher reaction selectivity, better stability, and resistance to peroxide formation. sigmaaldrich.com

Deep Eutectic Solvents (DESs) : DESs are mixtures of compounds that form a eutectic with a melting point lower than the individual components. A mixture of choline (B1196258) chloride and lactic acid has been used as a green, metal-free medium for the alkylation of anilines with allylic alcohols at room temperature, representing a significant improvement over methods requiring high temperatures or metal catalysts. csic.es

Solventless Conditions : Conducting reactions without a solvent, where possible, is an optimal green approach. The reaction of anilines with ethylene carbonate, catalyzed by phosphonium ionic liquids, can be performed under solventless conditions at 140 °C. nih.gov

Atom Economy and Reaction Efficiency Enhancements

One approach involves the direct synthesis of N-ethyl-N-hydroxyethyl aniline (B41778) using N-ethyl aniline and ethylene oxide under solvent-free conditions. This method, catalyzed by taurine (B1682933), boasts excellent atom economy as it is an addition reaction with no by-products. google.com The absence of a solvent increases the reaction efficiency and the utilization rate of the reaction vessel. google.com

Catalytic hydrogenation is another key area for enhancing efficiency. jocpr.com For instance, the synthesis of p-toluidine, a precursor, from p-nitrotoluene can be achieved with high conversion rates using a Pd/C catalyst. Studies have shown that factors like higher catalyst concentration and nitrogen purging significantly increase the conversion rate in a continuous flow reactor. The reaction kinetics have been determined to be first order for both p-nitrotoluene and the hydrogen donor, ammonium (B1175870) formate.

Microwave-assisted organic synthesis has also emerged as a powerful tool for improving reaction efficiency. In the synthesis of 2-Chloro-N-p-tolylacetamide, a derivative of p-toluidine, microwave irradiation drastically reduced the reaction time from 5-6 hours to 5-10 minutes, with yields ranging from 50-80%. researchgate.net This technique offers a simpler, faster, and more energy-efficient alternative to conventional heating methods. researchgate.net

The following table summarizes different approaches aimed at enhancing atom economy and reaction efficiency:

| Method | Reactants/Catalyst | Key Efficiency Enhancement | Reference |

| Solvent-free synthesis | N-ethyl aniline, ethylene oxide, taurine catalyst | 100% atom economy, no solvent needed, high reactor utilization. | google.com |

| Catalytic Hydrogenation | p-nitrotoluene, ammonium formate, Pd/C catalyst | High conversion rates, optimized by catalyst concentration and nitrogen purging. | |

| Microwave-Assisted Synthesis | p-toluidine, chloroacetyl chloride | Drastic reduction in reaction time (hours to minutes) with good yields. | researchgate.net |

Waste Minimization Strategies in Synthetic Protocols

Minimizing waste is a critical aspect of sustainable chemical manufacturing. marketresearchintellect.comatamanchemicals.com In the synthesis of this compound and related compounds, several strategies are employed to reduce the generation of harmful by-products and waste streams.

A prime example is in the preparation of dehydrothio-p-toluidine, a derivative of p-toluidine. By controlling the mass ratio of p-toluidine to sulfur, the process ensures the full utilization of p-toluidine and reduces sulfur waste. google.com Furthermore, the by-product hydrogen sulfide (B99878) gas is treated through alkali absorption, and the filtrate containing unreacted materials is reintroduced into the reaction system, further increasing the yield and minimizing waste. google.com This method also prevents the formation of viscous polymer waste. google.com

In the synthesis of N-(p-tolyl)acetamide, an environmentally friendly N-acylation reaction has been developed using benzophenone (B1666685) as a metal-free catalyst, with acetic acid serving as both a reactant and a solvent. ijsrst.com This approach avoids the use of hazardous acylating agents like acyl halides or anhydrides. ijsrst.com Similarly, green synthesis methods for acetanilide (B955) derivatives have been developed that avoid the hazardous acetic anhydride, thereby preventing the formation of by-products. researchgate.net

The use of reusable catalysts is another effective waste minimization strategy. For example, a heterogeneous magnetite nanoparticle-supported zeolite catalyst (M/NTS) has been used for the oxidation of p-toluidine. mdpi.com This catalyst is not only efficient but can also be recovered and reused, reducing waste. mdpi.com In a different approach, the synthesis of α-aminophosphonates has been achieved using a reusable PEG-SO3H catalyst, which offers mild reaction conditions and easy workup.

The table below outlines various strategies for waste minimization:

| Strategy | Synthetic Context | Method of Waste Reduction | Reference |

| By-product treatment and recycling | Synthesis of dehydrothio-p-toluidine | Alkali absorption of H₂S gas and recycling of filtrate. | google.com |

| Use of benign reagents | Synthesis of N-(p-tolyl)acetamide | Using acetic acid instead of hazardous acyl halides or anhydrides. | ijsrst.com |

| Reusable catalysts | Oxidation of p-toluidine | Employing a recoverable and reusable magnetite-supported zeolite catalyst. | mdpi.com |

| Green catalyst | Synthesis of α-aminophosphonates | Utilizing a reusable and eco-friendly PEG-SO3H catalyst. |

Novel Synthetic Routes for this compound Derivatives

The development of novel synthetic routes allows for the creation of a diverse range of this compound derivatives with unique properties and potential applications. These routes often employ innovative chemical transformations to build complex molecular architectures.

N-Hydroxyacetylation Reactions for Amide Formation

N-hydroxyacetylation represents a valuable method for the synthesis of amide derivatives from amines like p-toluidine. Research has demonstrated the synthesis of new amides, such as p-toluidiniumglycolate and 2-hydroxy-N-(4-methyl)phenylacetamide, through the N-hydroxyacetylation of p-toluidine. researchbib.comresearchgate.net Interestingly, p-toluidiniumglycolate can be formed without a catalyst, achieving an 85% yield, while the synthesis of 2-hydroxy-N-(4-methyl)phenylacetamide is catalyzed by acetic acid, resulting in a 94% yield. researchbib.comresearchgate.netresearchgate.net The mechanism likely involves the neutralization of intermediate ions by the acetic acid catalyst. researchgate.net

Synthesis of Furan-derived Aminophosphonate Analogues

Aminophosphonates are an important class of compounds with various biological activities. nih.gov Novel furan-derived aminophosphonate analogues have been synthesized using p-toluidine as a key starting material. One method involves the reaction of 9-anthracenecarboxaldehyde and p-toluidine to form an imine, which is then treated with a phosphite (B83602) to yield the α-aminophosphonate. Another approach describes the synthesis of poly(oxyethylene)aminophosphonates through the addition of poly(oxyethylene H-phosphonates) to N-furfurylidene toluidine. arkat-usa.org

Formation of Highly Functionalized γ-Lactam Structures Utilizing this compound as Substrate

Multicomponent reactions (MCRs) have proven to be a powerful tool for the synthesis of complex molecules like γ-lactams in a single step, offering high atom and step economy. researchgate.net this compound and its parent amine, p-toluidine, have been successfully employed as substrates in these reactions.

One such protocol involves the reaction of an aromatic amine (like p-toluidine), an aldehyde, and a pyruvate (B1213749) derivative in the presence of a Brønsted acid catalyst. nih.govacs.org This reaction proceeds through the formation of imine and enamine intermediates, followed by a Mannich reaction and subsequent intramolecular cyclization to yield the highly functionalized γ-lactam. nih.gov A variety of aldehydes, including formaldehyde, benzaldehyde, and heteroaryl carboxaldehydes, can be used, demonstrating the versatility of this method. nih.gov

The reactivity of these γ-lactam derivatives can be further exploited. For instance, functionalization at the C-4 position can be achieved under thermodynamic conditions, while functionalization at the C-5 position occurs under kinetic control. mdpi.com These γ-lactam structures have shown potential as antiproliferative agents. nih.govmdpi.com

Optimization of Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its precursors are crucial for obtaining high-purity products suitable for industrial and research purposes. google.comlookchem.com

For N,N-dihydroxy ethyl para-toluidine, a refining method involving filtration and distillation after the aminolysis reaction has been developed to increase the purity of the product. google.com The distillation is carried out at a temperature of 170-185 °C and a pressure of 10 ± 2 mmHg, yielding a product with a content of 99.0-99.5%. google.com

Purification of p-toluidine, a key starting material, can be achieved through several methods similar to those used for aniline. lookchem.comsciencemadness.org These include:

Fractional crystallization: This method separates p-toluidine from its o- and m-isomers by crystallizing it from its melt. lookchem.comsciencemadness.org

Recrystallization: p-Toluidine can be recrystallized from various solvents such as hot water (with charcoal), ethanol, benzene (B151609), petroleum ether, or an ethanol/water mixture. lookchem.com

Sublimation: Vacuum sublimation at 30°C is another effective purification technique. lookchem.com

Derivative formation: Purification can also be achieved by forming a derivative, such as the oxalate (B1200264) or acetyl derivative, which is then purified by recrystallization and hydrolyzed back to the free amine. lookchem.com

For N-Ethyl-m-toluidine, a purification procedure involves steam distillation of the crude product, followed by extraction with benzene, drying with potassium hydroxide, and finally, distillation under reduced pressure. orgsyn.org A similar process of extraction, washing, drying, and vacuum distillation is used for N-Ethyl-p-chloroaniline. orgsyn.org

The following table details various purification techniques:

| Compound | Purification Method | Key Parameters/Reagents | Resulting Purity | Reference |

| N,N-dihydroxy ethyl para-toluidine | Filtration and Distillation | 170-185 °C, 10 ± 2 mmHg | 99.0-99.5% | google.com |

| p-Toluidine | Fractional Crystallization | From melt | Separation from isomers | lookchem.comsciencemadness.org |

| p-Toluidine | Recrystallization | Hot water, ethanol, benzene, etc. | High purity | lookchem.com |

| p-Toluidine | Acetyl Derivative Formation | Recrystallization of acetyl derivative followed by hydrolysis | High purity | lookchem.com |

| N-Ethyl-m-toluidine | Steam Distillation and Vacuum Distillation | Benzene extraction, KOH drying, reduced pressure distillation | Pure, colorless liquid | orgsyn.org |

Elucidation of Chemical Reactivity and Reaction Mechanisms of N Ethyl P Toluidine

Mechanistic Investigations of N-Ethyl-p-toluidine as a Reagent in Organic Transformations

This compound, a secondary aromatic amine, serves as a valuable precursor and reactant in the synthesis of a diverse range of organic molecules. Its reactivity is centered around the nucleophilic character of the nitrogen atom and the potential for electrophilic substitution on the aromatic ring.

Role as a Building Block and Reactant in Compound Preparation

This compound and its parent compound, p-toluidine (B81030), are fundamental building blocks for synthesizing more complex molecules, particularly heterocyclic compounds and dyes. acs.orgcas.cnrsc.org The nitrogen atom's nucleophilicity allows it to react with various electrophiles, initiating cascades that lead to the formation of cyclic structures.

One significant application is in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. rsc.org For instance, p-toluidine is used in the Povarov reaction, a powerful method for constructing tetrahydroquinoline skeletons. acs.orggovinfo.govresearchgate.net This reaction typically involves an aniline (B41778) (like p-toluidine), an aldehyde, and an electron-rich alkene. govinfo.gov The process is initiated by the formation of an imine from the amine and aldehyde, which then undergoes a Lewis or Brønsted acid-catalyzed [4+2] cycloaddition with the alkene. govinfo.gov this compound can similarly serve as the amine component in such reactions.

Furthermore, these amines are crucial in the synthesis of γ-lactam derivatives through multicomponent protocols. In one such protocol, p-toluidine reacts with an aldehyde and ethyl pyruvate (B1213749), promoted by sulfuric acid, to yield highly functionalized 1,5-dihydro-2H-pyrrol-2-ones. aidic.itgoogle.com The reaction proceeds via the formation of enamine and aldimine intermediates, followed by a Mannich reaction and subsequent cyclization. google.com

The synthesis of azo dyes also utilizes toluidine derivatives as key intermediates. atamankimya.com Although specific examples detailing this compound are less common in readily available literature, its structural similarity to other toluidines used in dye synthesis suggests its utility in this area as a coupling component.

Table 1: Examples of Compounds Synthesized Using Toluidine Derivatives as Building Blocks This table is interactive. Click on the headers to sort.

| Product Class | Specific Reaction | Reactants (Amine Component) | Key Features |

|---|---|---|---|

| Tetrahydroquinolines | Povarov Reaction | p-Toluidine, Benzaldehyde, Alkene | Forms complex heterocyclic scaffolds via [4+2] cycloaddition. acs.orgresearchgate.net |

| γ-Lactams | Multicomponent Reaction | p-Toluidine, Aldehyde, Ethyl Pyruvate | Acid-promoted synthesis of 1,5-dihydro-2H-pyrrol-2-ones. aidic.itgoogle.com |

| Azo Dyes | Diazotization/Coupling | Aromatic Amines (e.g., Toluidines) | Amine acts as a coupling component to form the -N=N- chromophore. atamankimya.com |

Participation in Specific Reactions (e.g., with Vinyl Ether)

The reactivity of this compound extends to specific organic transformations. While direct studies on this compound's reaction with vinyl ether are not extensively documented, the behavior of the closely related tertiary amine, N,N-Dimethyl-p-toluidine (DMPT), provides a strong mechanistic precedent. DMPT reacts with vinyl ether in the presence of copper(II) chloride to produce tetrahydroquinolines. atamankimya.comatamanchemicals.com This reaction likely proceeds through a pathway where the amine and vinyl ether coordinate to the metal center, facilitating a cyclization process. Given its similar electronic and steric properties, this compound is expected to undergo analogous reactions.

The general reactivity profile of aromatic amines like this compound shows they are incompatible with strong oxidizing agents, acids, acid chlorides, and anhydrides, with which they can react exothermically. kpi.ua

Catalytic Action and Kinetic Studies of this compound and Related Amines

Tertiary aromatic amines, including N-alkylated p-toluidines, are widely employed as accelerators in free-radical polymerization. They are a critical component of redox initiator systems, particularly for curing acrylic resins and unsaturated polyesters at ambient temperatures. google.comatamankimya.comresearchgate.net

Kinetics of Polymerization Initiation Reactions (e.g., Methyl Methacrylate)

The polymerization of monomers like methyl methacrylate (B99206) (MMA) at room temperature is often initiated by a redox system composed of a peroxide, typically benzoyl peroxide (BPO), and a tertiary aromatic amine accelerator, such as N,N-Dimethyl-p-toluidine (DMPT). researchgate.netosti.govresearchgate.net this compound and other tertiary aromatic amines function through the same fundamental mechanism. google.com

The initiation mechanism involves a nucleophilic attack by the nitrogen atom of the amine on the peroxide bond of the BPO molecule. This interaction leads to a redox reaction that cleaves the O-O bond, generating a benzoyloxy radical and a cation-radical of the amine. rsc.orgresearchgate.net The cation-radical can then fragment, typically through the loss of a proton from an adjacent carbon, to form a carbon-centered anilinomethyl radical. rsc.org Both the benzoyloxy and the carbon-centered radicals are capable of initiating the polymerization of the MMA monomer. rsc.orgresearchgate.net

The rate of polymerization is highly dependent on the concentrations of both the initiator (BPO) and the accelerator (amine). nih.gov Studies on DMPT have shown that increasing the concentration of either component shortens the setting time of the polymer. nih.gov For example, increasing BPO from 0.5 wt.% to 2.75 wt.% (at constant 0.2 wt.% DMPT) reduced the setting time from over 28 minutes to just over 9 minutes. nih.gov The kinetics are complex, as high concentrations of the amine can lead to a rapid, inefficient decomposition of the peroxide, a phenomenon known as "dead-end polymerization". researchgate.net

Table 2: Kinetic Parameters for Amine-Accelerated MMA Polymerization This table is interactive. Click on the headers to sort.

| System | Parameter | Value | Conditions | Source |

|---|---|---|---|---|

| BPO/DMPT | Activation Energy (Setting) | 68 kJ/mol | Acrylic Bone Cement | nih.gov |

| BPO/DMPT | Activation Energy (Doughing) | 64 kJ/mol | Acrylic Bone Cement | nih.gov |

| BPO/DMA | Max. Polymerization Rate (Rpmax) | 0.00198 s-1 | 0.5 wt.% DMA, 0.3 wt.% BPO | nih.gov |

| BPO/DMA | Time to Rpmax (tRm) | 580 s | 0.5 wt.% DMA, 0.3 wt.% BPO | nih.gov |

Mechanistic Aspects of Curing Resin Systems

In the curing of resin systems, such as unsaturated polyesters or epoxy resins, this compound and its analogs act as accelerators or promoters. atamankimya.comgoogle.com For unsaturated polyester (B1180765) resins dissolved in a monomer like styrene, the curing process involves the copolymerization of the polyester chains with the monomer, initiated by radicals. researchgate.net At ambient temperatures, the decomposition of the peroxide initiator (e.g., methyl ethyl ketone peroxide or BPO) is too slow for practical curing times. atamankimya.com

The addition of an amine accelerator drastically increases the rate of radical formation. atamankimya.com The mechanism is the same redox reaction described for MMA polymerization. The amine reduces the peroxide, generating free radicals that initiate the cross-linking polymerization process, transforming the liquid resin into a solid, cured thermoset. atamankimya.com The efficiency of different amines as promoters varies, with studies on unsaturated polyester/styrene systems showing the order of decreased gel and cure times as: N,N-Dimethylaniline (DMA) > DMPT. researchgate.net N-ethyl-N-(2-hydroxyethyl)-p-toluidine has also been specifically developed as a fast-acting cure promoter for these systems. google.com

Acceleration Mechanisms in Polymerization Processes

The acceleration mechanism of this compound and related tertiary aromatic amines in peroxide-initiated polymerization is fundamentally a process of lowering the activation energy for radical generation. The direct thermal decomposition of benzoyl peroxide requires significant thermal energy to break the peroxide bond homolytically.

The reactivity of this compound is governed by the interplay of electronic and steric factors originating from its constituent groups: the ethyl group on the nitrogen atom, the methyl group on the benzene (B151609) ring, and the amino group itself. These factors dictate the molecule's behavior in various chemical transformations.

Influence of Electronic and Steric Effects on Reaction Pathways

The chemical behavior of this compound is significantly influenced by the electronic properties of its substituents. The ethyl group (-C₂H₅) and the methyl group (-CH₃) are both electron-donating groups. The methyl group at the para position increases the electron density of the aromatic ring through an inductive effect (+I) and hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution. libretexts.orgulisboa.pt Similarly, the ethyl group attached to the nitrogen atom also contributes to the electron density on the nitrogen and, by extension, the aromatic ring through its inductive effect.

Activating groups like the alkyl substituents in this compound not only enhance the rate of reaction compared to unsubstituted benzene but also direct incoming electrophiles to specific positions on the ring. libretexts.org These groups are known as ortho, para-directors because they stabilize the intermediate carbocation (arenium ion) formed during electrophilic attack at these positions through resonance. libretexts.orgulisboa.pt In the case of this compound, the para position is already occupied by the methyl group, meaning electrophilic substitution is primarily directed to the ortho position relative to the amino group.

Kinetic studies on the halogenation of toluidine isomers have demonstrated this enhanced reactivity. The observed order of reactivity is p-toluidine > o-toluidine (B26562) > aniline, highlighting the activating effect of the methyl group. iosrjournals.orgresearchgate.net

Steric effects also play a crucial role in the reaction pathways of this compound. While the ethyl group is electronically activating, its size can present steric hindrance to approaching reagents, potentially influencing the regioselectivity of reactions. For electrophilic aromatic substitution, attack at the ortho position might be slightly impeded by the N-ethyl group, although this effect is generally less significant than the directing influence of the activating groups. In reactions involving the nitrogen atom itself, the steric bulk of the ethyl group can affect the accessibility of the nitrogen's lone pair of electrons. For instance, while the para product is generally preferred in reactions with ortho, para-directing groups, this preference is partly attributed to reduced steric hindrance compared to the ortho position. libretexts.org

Table 1: Influence of Substituents on the Reactivity of Aromatic Amines

| Compound | Substituents | Electronic Effect of Substituents | Influence on Reactivity |

| Aniline | -NH₂ | +R (Resonance), -I (Inductive) | Activation of the aromatic ring |

| p-Toluidine | -NH₂, -CH₃ (para) | +R, +I (from -NH₂ and -CH₃) | Increased reactivity compared to aniline iosrjournals.orgresearchgate.net |

| This compound | -NH(C₂H₅), -CH₃ (para) | +R, +I (from -NH(C₂H₅) and -CH₃) | Further activation of the aromatic ring |

Nitrosation Susceptibility and Derivative Formation

This compound, as a secondary aromatic amine, is susceptible to nitrosation, a reaction that involves the introduction of a nitroso group (-N=O). This reaction typically occurs upon treatment with a nitrosating agent, such as nitrous acid (HNO₂), which is often generated in situ from a nitrite (B80452) salt (e.g., sodium nitrite) and a strong acid. orgsyn.org

The mechanism of nitrosation for secondary amines involves the electrophilic attack of the nitrosonium ion (NO⁺) on the lone pair of electrons of the nitrogen atom. This leads to the formation of an N-nitrosamine derivative. The general reaction is as follows:

R₂NH + HNO₂ → R₂N-N=O + H₂O

For this compound, the product of this reaction would be N-nitroso-N-ethyl-p-toluidine. The formation of such nitroso compounds is a characteristic reaction of secondary amines and has been utilized in synthetic procedures, for instance, in the purification of secondary amines where the nitroso derivative is formed, isolated, and then reduced back to the amine. orgsyn.org

The susceptibility of related compounds, such as N,N-dialkyl aromatic amines, to nitrosative N-dealkylation further underscores the reactivity of the N-alkyl groups under nitrosating conditions. researchgate.net The regioselectivity of this dealkylation process can be dependent on the acidity of the reaction medium. researchgate.net For this compound, this suggests that under certain conditions, nitrosation could potentially lead to cleavage of the ethyl group.

Furthermore, this compound can be used as a precursor for the synthesis of various derivatives. For example, it can undergo reactions to form more complex molecules. One such application is in multicomponent reactions to synthesize highly functionalized γ-lactam derivatives. nih.gov

Table 2: Products of Reactions involving this compound and Related Compounds

| Reactant(s) | Reagent(s) | Reaction Type | Product(s) |

| N-Ethyl-m-toluidine | Sodium nitrite, Hydrochloric acid | Nitrosation | N-Nitroso-N-ethyl-m-toluidine orgsyn.org |

| N,N-dialkyl aromatic amines | Nitrous acid | Nitrosative N-dealkylation | Dealkylated amine, Aldehyde, Nitrosamine researchgate.net |

| p-Toluidine, Formaldehyde, Ethyl pyruvate | Brønsted acid catalyst | Multicomponent reaction | γ-Lactam derivatives nih.gov |

Advanced Analytical and Spectroscopic Characterization of N Ethyl P Toluidine

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of N-Ethyl-p-toluidine.

FTIR spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrations of its specific functional groups. The infrared spectrum provides conformational information and is a standard for quality control. vwr.com Key vibrational modes include the N-H stretch, C-N stretch, and various aromatic C-H and C=C vibrations. A notable feature in the gas-phase IR spectrum is the absence of concentration information, which means molar absorptivity values cannot be derived directly. nist.gov

The analysis of the FTIR spectrum allows for the identification of the following key vibrational frequencies:

| Vibrational Mode | Frequency (cm⁻¹) (KBr Pellet) | Reference |

| N-H Stretch | ~3300 | vulcanchem.com |

| C-N Stretch | ~1250 | vulcanchem.com |

| Out-of-plane C-H Bending | 811/813 | researchgate.net |

This table is based on generalized data for similar compounds and specific data points for this compound where available.

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound provides a unique molecular fingerprint, useful for identification and structural analysis. researchgate.net Studies on related compounds like p-toluidine (B81030) show that the 45 fundamental modes of vibration are distributed into 31 in-plane (A') and 14 out-of-plane (A'') species, which can be correlated to the spectrum of its N-ethyl derivative. ijseas.com

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Bonding

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule. Both proton (¹H) and carbon-¹³ (¹³C) NMR are used to characterize this compound.

Proton NMR spectroscopy provides detailed information about the number, environment, and coupling of protons in the this compound molecule. The spectrum typically shows distinct signals for the aromatic protons, the ethyl group protons (both the methylene (B1212753) and methyl parts), and the methyl group on the toluene (B28343) ring. vulcanchem.comchemicalbook.com

The following table summarizes the expected chemical shifts (δ) for the different proton environments in this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Aromatic Protons | 6.8–7.2 | Multiplet | vulcanchem.com |

| N-Ethyl (CH₂) | 3.3–3.5 | Quartet | vulcanchem.com |

| N-Ethyl (CH₃) | 1.2–1.4 | Triplet | vulcanchem.com |

| p-Methyl (CH₃) | 2.19 (for p-toluidine) | Singlet | rsc.org |

Note: The p-Methyl proton shift is based on data for p-toluidine and may vary slightly for this compound.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete structural assignment. chemicalbook.com

The ¹³C NMR spectral data for this compound is presented below:

| Carbon Environment | Chemical Shift (δ, ppm) | Reference |

| Aromatic C-N | 144.8 | rsc.org |

| Aromatic C-CH₃ | 127.7 | rsc.org |

| Aromatic CH | 129.9, 115.4 | rsc.org |

| N-Ethyl (CH₂) | Data not explicitly found | |

| N-Ethyl (CH₃) | Data not explicitly found | |

| p-Methyl (CH₃) | 20.6 | rsc.org |

Note: The aromatic carbon shifts are based on data for p-toluidine and are expected to be similar for this compound.

Proton (¹H) NMR Spectroscopic Applications

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern under electron ionization (EI). The molecular ion peak (M⁺) corresponds to the molecular weight of the compound, which is 135.21 g/mol . vulcanchem.comnist.gov The fragmentation pattern provides valuable information about the stability of different parts of the molecule.

Common fragmentation pathways for aromatic amines involve cleavage of the alkyl groups attached to the nitrogen and fragmentation of the aromatic ring. For this compound, the major fragments observed in the mass spectrum are:

| m/z (mass-to-charge ratio) | Fragment Ion | Loss | Reference |

| 135 | [C₉H₁₃N]⁺ (Molecular Ion) | - | vulcanchem.com |

| 120 | [M - CH₃]⁺ | Loss of a methyl radical | nih.gov |

| 106 | [M - C₂H₅]⁺ | Loss of an ethyl radical | vulcanchem.com |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Loss of C₂H₅ and HCN | vulcanchem.com |

Note: Some fragment data is inferred from related compounds like N,N-diethyl-p-toluidine. The loss of an ethyl group leading to a fragment at m/z 106 is a characteristic fragmentation. vulcanchem.com The tropylium (B1234903) ion at m/z 91 is a common feature in the mass spectra of alkylbenzenes. vulcanchem.com

Chromatographic Separation and Detection Methods

Chromatography is a cornerstone for the analysis of this compound, enabling its separation from impurities and its quantification in various matrices. Both gas and liquid chromatography offer distinct advantages depending on the analytical goal.

Gas chromatography is a robust and widely utilized method for assessing the purity of this compound and analyzing its presence in mixtures. Commercial specifications for this compound frequently cite GC as the method for purity verification, with typical purities stated as ≥98.0%. vwr.comvwr.com The technique's high resolution allows for the effective separation of the main component from volatile impurities, such as starting materials (p-toluidine) or by-products from the ethylation reaction.

In practice, a dilute solution of the this compound sample is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase. The NIST Chemistry WebBook provides reference data for the gas chromatographic analysis of this compound using packed columns with different stationary phases. nist.gov

For the analysis of complex mixtures, such as environmental samples or industrial process streams, capillary columns (e.g., Rtx-5, a 5% diphenyl/95% dimethyl polysiloxane phase) are often preferred for their superior separation efficiency. researchgate.net Detection is commonly achieved using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds, or a mass spectrometer (MS) for definitive identification of components based on their mass spectra. researchgate.net

Table 1: GC Parameters for this compound and Related Toluidine Analysis

| Parameter | This compound Analysis nist.gov | Toluidine Mixture Analysis researchgate.neteurasianjournals.com |

|---|---|---|

| Column Type | Packed | Fused Silica Capillary |

| Stationary Phase | Apiezon N or Carbowax 20M | Rtx-5 (5% Diphenyl / 95% Dimethyl polysiloxane) |

| Temperature | Isothermal: 190 °C (Apiezon N), 165 °C (Carbowax 20M) | Temperature Program: e.g., 60°C initial, ramped to 200-300°C |

| Detector | Not specified (typically FID or TCD) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Carrier Gas | Not specified (typically He, H₂, or N₂) | Helium |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of this compound, particularly for non-volatile mixtures or when derivatization is employed to enhance detection. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

One specific method for the analysis of aromatic amines, including this compound, involves pre-column derivatization. researchgate.net In this approach, the amine is reacted with a fluorescent tagging reagent, such as 2-(9-carbazole)-ethyl-chloroformate (CEOC), to form a stable, highly fluorescent derivative. This one-step reaction can be completed at room temperature. The resulting derivatives are then separated on a reversed-phase column and detected with high sensitivity and selectivity using a fluorescence detector, with typical excitation and emission wavelengths at 293 nm and 360 nm, respectively. researchgate.net This method offers excellent quantitative precision and can be applied to complex matrices. researchgate.net

For general quantitative analysis, HPLC methods often utilize C8 or C18 columns with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comoatext.com UV detection is also commonly employed, with the detection wavelength set to an absorption maximum of the analyte, often around 225 nm or 254 nm. researchgate.net

Table 2: HPLC Parameters for Quantitative Analysis of this compound and Related Compounds

| Parameter | This compound (Derivatized) researchgate.net | Related Aromatic Amines/Sulfonates sielc.comoatext.comresearchgate.net |

|---|---|---|

| Mode | Reversed-Phase HPLC | Reversed-Phase HPLC |

| Column | Not specified | C8 or C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile/Water/Buffer | Acetonitrile/Water, sometimes with acid (e.g., phosphoric acid) |

| Detection | Fluorescence (Ex: 293 nm, Em: 360 nm) | UV-Vis / Diode Array Detector (DAD) at ~225-254 nm |

| Analysis Type | Quantitative via pre-column derivatization with CEOC | Quantitative |

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

X-ray Diffraction Studies for Solid-State Structure and Polymorphism

X-ray diffraction (XRD) is the definitive technique for determining the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and crystal packing. While this compound is a liquid at room temperature, its derivatives or the compound itself at low temperatures can be studied in the solid state.

Direct single-crystal X-ray diffraction studies specifically for this compound were not found in the surveyed literature. However, structural analyses of closely related toluidine derivatives provide valuable insight into the molecular conformations and intermolecular interactions characteristic of this class of compounds. For instance, X-ray crystallography is a key method for validating the structure of derivatives of similar compounds like N,N-Diisopropyl-p-toluidine.

Studies on other toluidine derivatives have revealed common crystallographic features. The analysis of p-[N-methyl(diethoxyphosphonyl)-(4-dimethylaminophenyl)]toluidine showed that it crystallizes in the monoclinic crystal system with the space group P21/c. researchgate.net Its crystal structure is stabilized by intermolecular N-H…O hydrogen bonds that link molecules into dimers. researchgate.net Similarly, the crystalline phase of m-toluidine (B57737) was also identified as belonging to the monoclinic P21/c space group, with its structure held together by N-H...N hydrogen bonds and van der Waals forces. The analysis of N-(p-methoxy benzoyl)-N′-(o-methyl phenyl) thiourea, another toluidine derivative, also found a monoclinic unit cell. cambridge.org These findings suggest that toluidine derivatives commonly adopt monoclinic crystal structures stabilized by hydrogen bonding networks.

Table 3: Crystallographic Data for Toluidine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| p-[N-methyl(diethoxyphosphonyl)-(4-dimethylaminophenyl)]toluidine | Monoclinic | P21/c | Molecules form dimers via N-H…O hydrogen bonds. | researchgate.net |

| m-Toluidine | Monoclinic | P21/c | Structure stabilized by N-H...N hydrogen bonds and van der Waals interactions. | |

| N-(p-methoxy benzoyl)-N′-(o-methyl phenyl) thiourea | Monoclinic | P2(3) | Characterized by powder X-ray diffraction. | cambridge.org |

| N,N-di(prop-2-ynyl)-p-toluidine (derivative) | Monoclinic | P21/c | Used to resolve intramolecular interactions. |

Computational Chemistry and Theoretical Modeling of N Ethyl P Toluidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which to examine molecular structure and reactivity. For N-Ethyl-p-toluidine, these calculations provide a detailed picture of its electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It has become a popular tool for theoretical and computational chemists. scispace.com DFT calculations, in principle, provide an exact theory of electronic structure based on the electron density distribution. scispace.com

In the context of this compound, DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, can be used to determine its optimized molecular structure, spectroscopic properties, and electronic characteristics. nepjol.info These calculations can reveal the distribution of electron density, indicating that the benzene (B151609) ring typically possesses the most negative potential, making it attractive to protons. nepjol.info Conversely, a moderate positive potential is often localized near the hydrogen atoms. nepjol.info

Computational studies on similar aniline (B41778) derivatives have demonstrated that DFT can be used to analyze the stability of radical species, which is crucial for understanding their reactivity. ub.edu For instance, the stability of cation radicals formed by the loss of an electron can be examined to predict the compound's behavior in certain chemical reactions. ub.edu

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.netschrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron to a higher energy state. researchgate.net

The HOMO-LUMO gap can be calculated using DFT methods and provides insights into the electronic transitions within the molecule. schrodinger.comnih.gov For instance, analysis of ethylbenzene (B125841) using DFT revealed a HOMO-LUMO energy gap of 6.3028 eV. nepjol.info This value is instrumental in understanding the molecule's electronic absorption properties and its potential for chemical reactions. The energy of the HOMO-LUMO gap can also be correlated with what wavelengths of light a compound can absorb, which is measurable through UV-Vis spectroscopy. schrodinger.com

The reactivity of a molecule is also influenced by various global parameters that can be derived from HOMO and LUMO energies, including hardness, chemical potential, electronegativity, and electrophilicity index. nepjol.info For example, in a study of ethylbenzene, these parameters were calculated to be 3.1514 eV (hardness), -3.5979 eV (chemical potential), 3.5979 eV (electronegativity), and 2.0538 eV (electrophilicity index), respectively. nepjol.info

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations allow researchers to observe the conformational changes and dynamics of molecules, providing insights that are not accessible through static modeling. rsc.org

For molecules like this compound, MD simulations can be employed to understand how the molecule behaves in different environments, such as in various solvents. acs.org For example, studies on similar molecules like N-phenylthioacetamide have shown that the preference for Z/E isomers can be highly dependent on the solvent, a phenomenon that can be elucidated through detailed MD simulations. acs.org These simulations can reveal the specific interactions, such as hydrogen bonding between the solvent and the molecule, that influence its conformational preferences. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are predictive tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.net These models are extensively used in environmental science and toxicology to estimate the potential impact of chemicals without the need for extensive experimental testing. diva-portal.orgwhiterose.ac.uk

Development of Predictive Models for Environmental Fate and Ecotoxicity (e.g., Aquatic Toxicity to Fish)

QSAR models are crucial for assessing the environmental fate and ecotoxicity of chemicals like this compound. whiterose.ac.uk These models can predict properties such as aquatic toxicity to various organisms, including fish, daphnia, and algae. diva-portal.orgeuropa.eu The models are typically built using a training set of chemicals with known toxicity data and a set of molecular descriptors that encode the structural features of the molecules. diva-portal.org

For instance, QSAR models have been developed to predict the acute toxicity (LC50) of chemicals to fish species like Lepomis macrochirus and Leuciscus idus. diva-portal.org These models often use descriptors related to hydrophobicity (like the octanol-water partition coefficient, logP), which is a key factor in aquatic toxicity. researchgate.net For chemicals classified as non-polar narcotics, linear and quadratic models based on log Kow have been developed to predict their toxicity to fish like Pimephales promelas and Poecilia reticulata. europa.eu

A review of QSARs for aquatic toxicity highlights the importance of classifying chemicals by their mode of action (MOA), such as non-polar narcosis or polar narcosis, to develop more accurate predictive models. europa.eu While specific QSAR models for this compound were not found in the search results, data for the structurally similar N-ethyl-m-toluidine is available in some datasets used for QSAR model development. europa.eu

Computational Approaches to Structure-Toxicity Relationships

Computational methods are employed to understand the relationship between the chemical structure of a compound and its toxicity. These approaches often involve calculating a wide range of molecular descriptors and using statistical methods to build predictive models. diva-portal.org

For toluidine isomers, it has been noted that they are toxic when inhaled, ingested, or absorbed through the skin. acs.org Computational studies on insecticides with structural similarities to this compound have shown that quantum chemical descriptors can be strongly correlated with their toxicity (LD50 values). nih.gov Parameters such as ionization energy, electron affinity, global softness, and global hardness have been found to correlate well with the toxicity profiles of these compounds. nih.gov

The use of read-across methodologies, a non-testing method, can also be employed to estimate the toxicity of a substance based on the known toxicity of structurally similar compounds. researchgate.net This approach is recognized under regulations like REACH as a valid way to fill data gaps and avoid unnecessary animal testing. researchgate.net

Polymerization Modeling and Simulation of this compound

The computational modeling and simulation of the polymerization of this compound, a substituted aniline, are crucial for understanding the reaction kinetics, mechanism, and the final properties of the resulting polymer, poly(this compound). While direct and extensive computational studies specifically targeting this compound polymerization are not widely available in public literature, valuable insights can be extrapolated from research on structurally similar monomers, such as p-toluidine (B81030) and other N-alkylated anilines. These studies provide a robust framework for developing theoretical models for the polymerization of this compound.

The primary methods for such investigations are rooted in quantum chemistry, particularly Density Functional Theory (DFT), and molecular dynamics (MD) simulations. These computational techniques allow for the exploration of reaction pathways, the calculation of activation energies, and the prediction of the structural and electronic properties of both the monomer and the resulting polymer.

A key area of investigation in the polymerization of aniline derivatives is the oxidative polymerization mechanism. For instance, in the oxidative chemical polymerization of p-toluidine using an oxidizing agent like potassium dichromate, a proposed mechanism involves the formation of a radical cation of the p-toluidine monomer. researchgate.net This initial step is followed by a series of oligomerization and polymerization reactions. A similar mechanistic pathway can be postulated for this compound.

Computational modeling using DFT can be employed to investigate the electronic structure and stability of the this compound radical cation. researchgate.net By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can infer the reactivity of the monomer and its radical cation. The energy gap between HOMO and LUMO is a critical indicator of the chemical reactivity and stability of the molecule.

Furthermore, theoretical modeling can elucidate the step-by-step formation of the polymeric chain. This involves calculating the reaction energies and activation barriers for the coupling of monomer units to form dimers, trimers, and eventually the polymer chain. The presence of the N-ethyl group is expected to influence the stereochemistry and electronic properties of the resulting polymer compared to unsubstituted polyaniline or poly(p-toluidine).

Kinetic modeling, often based on data from experimental studies, can be developed to simulate the polymerization process. Such models can predict the rate of polymerization, the conversion of monomer to polymer over time, and the molecular weight distribution of the final polymer. For example, kinetic models for the free radical polymerization of other vinyl monomers initiated by tertiary amines, like N,N-dimethyl-p-toluidine, have been successfully developed. researchgate.net These models often incorporate principles of free volume theory to account for changes in viscosity and diffusion limitations as the polymerization progresses. researchgate.net

The electropolymerization of N-alkylated anilines, such as N-methylaniline and N-butylaniline, has also been a subject of study, providing further parallels for understanding poly(this compound) formation. researchgate.net Computational simulations can complement experimental cyclic voltammetry data to understand the film formation process on electrode surfaces.

Detailed Research Findings:

While specific data tables for the polymerization modeling of this compound are not available, we can present a hypothetical table based on the type of data generated in computational studies of similar systems, such as the DFT study on p-toluidine polymerization. researchgate.net

Table 1: Hypothetical DFT Calculated Parameters for this compound Monomer and Radical Cation

| Parameter | This compound Monomer | This compound Radical Cation |

| Total Energy (Hartree) | Value | Value |

| HOMO Energy (eV) | Value | Value |

| LUMO Energy (eV) | Value | Value |

| HOMO-LUMO Gap (eV) | Value | Value |

| Dipole Moment (Debye) | Value | Value |

| Mulliken Charge on Nitrogen | Value | Value |

Note: The values in this table are placeholders and would need to be calculated through specific DFT computations for this compound.

Table 2: Hypothetical Kinetic Parameters for the Oxidative Polymerization of this compound

| Parameter | Value |

| Order of Reaction w.r.t Monomer | Value |

| Order of Reaction w.r.t Oxidant | Value |

| Activation Energy (Ea) (kJ/mol) | Value |

| Pre-exponential Factor (A) | Value |

| Enthalpy of Activation (ΔH‡) (kJ/mol) | Value |

| Entropy of Activation (ΔS‡) (J/mol·K) | Value |

| Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) | Value |

Note: These parameters would be determined through a combination of experimental kinetic studies and computational modeling, similar to the approach used for p-toluidine. researchgate.net

The structural properties of the resulting poly(this compound) can also be modeled. Insights from studies on poly(o-toluidine), an isomer, suggest that the presence of the alkyl group on the aniline ring increases the interchain spacing within the polymer matrix. researchgate.net A similar effect would be anticipated for the N-ethyl group in poly(this compound), which would, in turn, influence the polymer's electronic and physical properties. Molecular dynamics simulations could be employed to study the conformation and packing of polymer chains. rsc.org

Applications of N Ethyl P Toluidine in Materials Science and Polymer Chemistry

Polymerization Accelerators and Curing Agents

N-Ethyl-p-toluidine and its derivatives are notable as effective tertiary aromatic amine accelerators in the polymerization of various resins. Their primary function is to work in concert with an initiator, typically an organic peroxide, to speed up the formation of free radicals, which is essential for starting the polymerization reaction, particularly at ambient temperatures. This acceleration is crucial for the curing process, transforming the liquid resin into a solid, cross-linked polymer network.

In Unsaturated Polyester (B1180765) Resins

The curing of unsaturated polyester resins (UPRs) at room temperature is generally slow if initiated by an organic peroxide alone. nih.gov To achieve a commercially viable curing speed, accelerators are necessary to expedite the radical formation in a controlled manner. nih.gov Tertiary aromatic amines, including derivatives of p-toluidine (B81030), are widely employed for this purpose. ontosight.aidataintelo.com These amines act as cure promoters that significantly enhance the gel and cure rates of the polymerizable unsaturated resins when used with a peroxide initiator. ontosight.ai

The mechanism involves a redox reaction between the amine accelerator and the peroxide (e.g., benzoyl peroxide or methyl ethyl ketone peroxide), which generates free radicals and initiates the copolymerization between the polyester's double bonds and a vinyl monomer, commonly styrene. made-in-china.com This process results in a rigid, cross-linked thermoset material. made-in-china.com Research has shown that N-alkyl-N-(hydroxyalkyl)-p-toluidines, such as N-ethyl-N-(2-hydroxyethyl)-p-toluidine (EHPT), are effective promoters, providing substantial increases in cure rates compared to conventional accelerators like N,N-dimethyl-p-toluidine (DMPT). ontosight.ai

Table 1: Comparison of Promoters in Unsaturated Polyester Resin Curing This table is illustrative, based on findings that compare the efficacy of different accelerators.

| Promoter/Accelerator | Chemical Name | Role | Advantage Noted in Research |

| EHPT | N-ethyl-N-(2-hydroxyethyl)-p-toluidine | Cure Promoter | Provides a substantial increase in gel and cure rates. ontosight.ai |

| DMPT | N,N-dimethyl-p-toluidine | Cure Promoter | Commonly used but EHPT shows improved performance. ontosight.ai |

| Cobalt Salts | e.g., Cobalt naphthenate | Accelerator | Often used in conjunction with amine promoters. made-in-china.com |

In Epoxy Resin Systems

In epoxy resin systems, this compound and related amine compounds function as curing agents or catalysts. medchemexpress.comchemotechnique.se Their role is to initiate the cross-linking reaction between the epoxy resin and a hardener, which leads to the formation of a durable, thermosetting polymer. medchemexpress.com This resulting polymer is utilized in a wide array of applications, including high-performance coatings, adhesives, composites, and electrical components like insulators and encapsulants. medchemexpress.com

While N,N-dihydroxyethyl-p-toluidine (DEPT) is frequently cited as a curing agent for epoxy resins, the catalytic function is a characteristic of this class of aromatic amines. medchemexpress.comkinampark.com These accelerators are essential components in many formulations, helping to improve the curing rate and the final performance properties of the epoxy product. chemotechnique.se

Application in Dental Materials and Bone Cements

Tertiary amines like N,N-dimethyl-p-toluidine (DMPT) are critical components used to accelerate the polymerization of acrylic resins in both dental and medical applications. nist.govnoaa.govatamanchemicals.com They are key ingredients in bone cements and dental composites, where they activate the decomposition of an initiator, typically benzoyl peroxide, to start the free-radical polymerization of methacrylate (B99206) monomers at ambient or body temperature. nist.govwikipedia.org

These materials are often supplied as a two-part system: a powder component containing the polymer (e.g., polymethylmethacrylate or PMMA) and the initiator, and a liquid component containing the monomer (e.g., methylmethacrylate or MMA) and the amine accelerator. google.com When mixed, the accelerator triggers the polymerization, causing the cement to harden and set. nist.gov The concentration of the toluidine accelerator in these preparations typically ranges from 0.5% to 3.0%. nih.govnoaa.gov The use of these accelerators allows for a short setting time, which is critical in clinical procedures like joint replacement surgery and dental restorations. nist.govnoaa.gov

In Acrylic Denture Material Formulations